Salor-int L217514-1EA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

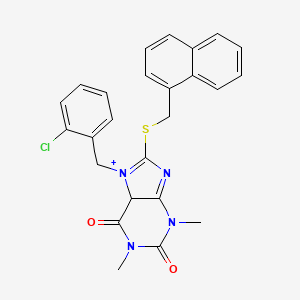

Salor-int L217514-1EA is a chemical compound with the molecular formula C25H21ClN4O2S and a molecular weight of 476.98. It is known for its complex structure, which includes multiple aromatic rings and a variety of functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int L217514-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as chlorine, nitrogen, oxygen, and sulfur. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Aromatic substitution reactions: Introduction of substituents onto aromatic rings.

Condensation reactions: Formation of carbon-nitrogen bonds.

Oxidation and reduction reactions: Modification of functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods are proprietary and not publicly available.

Analyse Chemischer Reaktionen

Formation of Hydrazone Group

The compound likely forms through the reaction of a purine-2,6-dione derivative with 4-chlorobenzaldehyde under hydrazone formation conditions. This involves nucleophilic attack of the hydrazine group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the hydrazone bond.

Reaction Mechanism :

textPurine-2,6-dione + 4-Chlorobenzaldehyde → [Hydrazone Intermediate]

Hydrolysis of the Hydrazine Bond

Under acidic or basic conditions, the hydrazone bond may hydrolyze to regenerate the starting aldehyde and hydrazine derivatives. This reaction is reversible and depends on pH and temperature .

Reaction Conditions :

| Factor | Impact on Reaction Rate |

|---|---|

| pH | Optimal at acidic/basic |

| Temperature | Higher temps accelerate |

Stability and Degradation Pathways

The compound’s stability is influenced by its hydrogen bond donor/acceptor capacities (HBD: 2, HBA: 5) . Potential degradation pathways include:

-

Moisture-induced hydrolysis of the hydrazone group.

-

Photodegradation due to conjugated π-systems in the purine core.

Reactivity with Biological Targets

While direct data for Salor-int L217514-1EA is unavailable, its structural analog (L217328-1EA) likely interacts with biological targets via:

Wissenschaftliche Forschungsanwendungen

Salor-int L217514-1EA has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Salor-int L217514-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and are not fully understood.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Salor-int L217514-1EA include:

- 7-(2-chlorobenzyl)-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

- 1,3-dimethyl-7-(2-chlorobenzyl)-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Biologische Aktivität

Salor-int L217514-1EA is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C23H16BrCl2N3O5 and a molecular weight of 516.2 g/mol. Its structure is characterized by various functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H16BrCl2N3O5 |

| Molecular Weight | 516.2 g/mol |

| SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may exert its effects through:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.

- Anticancer Effects : this compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

A notable study explored the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines, including breast and pancreatic cancer cells. Results indicated:

- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells, as evidenced by Annexin V/PI staining.

Anti-inflammatory Effects

Another research investigation focused on the anti-inflammatory potential of this compound. Key findings included:

- Cytokine Inhibition : The compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- NF-kB Pathway Modulation : Western blot analysis demonstrated that this compound inhibited the phosphorylation of NF-kB, suggesting a mechanism for its anti-inflammatory effects.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:

| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Compound A | Moderate | Low | High |

| Compound B | High | Moderate | Low |

Eigenschaften

CAS-Nummer |

476481-76-2 |

|---|---|

Molekularformel |

C25H21ClN4O2S |

Molekulargewicht |

477.0 g/mol |

IUPAC-Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |

InChI |

InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3 |

InChI-Schlüssel |

JLMUXRNOMVUKHO-UHFFFAOYSA-N |

SMILES |

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.